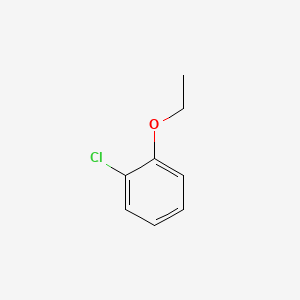2-Chlorophenetole
CAS No.: 614-72-2
Cat. No.: VC2408870
Molecular Formula: C8H9ClO
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 614-72-2 |
|---|---|
| Molecular Formula | C8H9ClO |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 1-chloro-2-ethoxybenzene |
| Standard InChI | InChI=1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
| Standard InChI Key | IRYSAAMKXPLGAM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1Cl |
| Canonical SMILES | CCOC1=CC=CC=C1Cl |
| Boiling Point | 210.0 °C |
Introduction
Chemical Structure and Identification
2-Chlorophenetole would be classified as an aryl ether with a chlorine substituent at the ortho position. While the provided research doesn't specifically address this compound, we can infer its structure based on chemical nomenclature principles. The molecular structure would consist of a benzene ring with a chlorine atom at position 2 and an ethoxy group (-OCH₂CH₃) attached to the ring.
Unlike 2-Chlorophenol, which has a hydroxyl group (-OH) directly attached to the aromatic ring, 2-Chlorophenetole would have an ethoxy group in that position. This structural difference would significantly alter its physical and chemical properties compared to the chlorophenol compounds described in the research materials.
Relation to 2-Chlorophenol
The available research extensively documents 2-Chlorophenol, which could serve as a potential precursor to 2-Chlorophenetole. According to the data, 2-Chlorophenol is described as:
"A colorless to light brown liquid with a characteristic odor. Slightly soluble in water, soluble in ethanol, ether and alkali solution. It is used to make dyes and other chemicals, and as a disinfectant, bactericide, and germicide" .
The physical properties of 2-Chlorophenol include:
| Property | Value |
|---|---|
| Physical State | Pale amber liquid |
| Melting Point | 8-9.8°C |
| Boiling Point | 175-176°C |
| Density | 1.241-1.265 g/mL at 25°C |
| Vapor Pressure | 230 Pa at 20°C |
| Odor | Phenolic, floral, or musty-type |
| Solubility in Water | 2.7% at 20°C |
These properties would differ for 2-Chlorophenetole due to the replacement of the hydroxyl group with an ethoxy group, which would likely increase the molecular weight, decrease water solubility, and alter the boiling and melting points .
Analytical Characterization
For related chlorinated aromatic compounds, the research indicates various analytical methods that might be applicable for 2-Chlorophenetole characterization:
Research Limitations and Future Directions
Current Knowledge Gaps
The current research reveals significant gaps in the specific documentation of 2-Chlorophenetole. Future research should focus on:
-
Confirmed synthetic routes with optimized conditions
-
Comprehensive physical and chemical property determination
-
Toxicological and environmental impact assessment
-
Potential applications exploration based on reactivity profile
Comparative Analysis Needs
Research comparing 2-Chlorophenetole with related compounds such as 2-Chlorophenol, other chlorophenetoles, and various aryl ethers would provide valuable insight into its chemical behavior and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume